6-Chloro-5-methylpyridine-3-boronic Acid Hydrate

Description

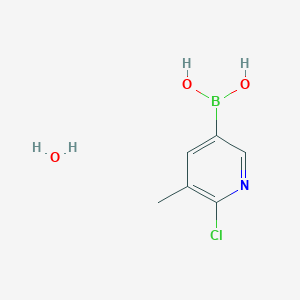

6-Chloro-5-methylpyridine-3-boronic acid hydrate (CAS: 1003043-40-0) is a boronic acid derivative with the molecular formula C₆H₇BClNO₂ and a molecular weight of 171.387 g/mol . It is a white to off-white crystalline solid with a melting point range of 180–183°C . Structurally, it features a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a boronic acid group at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds, owing to its stability and reactivity .

Key applications include the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its safety profile includes GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), necessitating handling in well-ventilated areas with protective equipment .

Properties

Molecular Formula |

C6H9BClNO3 |

|---|---|

Molecular Weight |

189.41 g/mol |

IUPAC Name |

(6-chloro-5-methylpyridin-3-yl)boronic acid;hydrate |

InChI |

InChI=1S/C6H7BClNO2.H2O/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3,10-11H,1H3;1H2 |

InChI Key |

CKBNYGGGQCIDRG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)C)(O)O.O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 6-chloro-5-methylpyridine-3-boronic acid hydrate typically involves:

- Halogen-metal exchange or direct lithiation of a halogenated pyridine derivative.

- Subsequent borylation using trialkyl borates or diboron reagents.

- Hydrolysis or workup to yield the boronic acid hydrate form.

Two main approaches dominate:

Metal-Halogen Exchange and Borylation

This method involves the treatment of a halogenated pyridine precursor (e.g., 6-chloro-5-methyl-3-bromopyridine) with an organolithium reagent such as n-butyllithium at low temperature, followed by reaction with a borate ester like triisopropyl borate. The intermediate boronate ester is then hydrolyzed to afford the boronic acid hydrate.

- Step 1: Cool a solution of 6-chloro-5-methyl-3-bromopyridine in anhydrous tetrahydrofuran (THF) to -70 °C.

- Step 2: Add n-butyllithium dropwise to effect lithium-halogen exchange.

- Step 3: Add triisopropyl borate to the reaction mixture.

- Step 4: Warm to room temperature and quench with aqueous acid to hydrolyze the boronate ester to boronic acid hydrate.

- Step 5: Isolate the product by filtration or extraction and dry under vacuum.

| Parameter | Details |

|---|---|

| Organolithium reagent | n-Butyllithium (2.5 M in hexanes) |

| Solvent | Anhydrous THF |

| Temperature | -70 °C to room temperature |

| Boron reagent | Triisopropyl borate |

| Workup | Acidic quench (e.g., aqueous HCl) |

| Yield | Moderate to high (35–45% reported in scale-up) |

| Purity | High purity achieved with modified workup |

This method was reported to give reproducible yields and air-stable hemi-hydrate crystalline products when optimized workup procedures were applied.

Palladium-Catalyzed Borylation of Halopyridines

An alternative and widely used approach employs palladium-catalyzed cross-coupling of halogenated pyridines with diboron reagents such as bis(pinacolato)diboron (B2Pin2) or pinacol borane.

- Step 1: Combine 6-chloro-5-methyl-3-bromopyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4), and a base (e.g., potassium acetate or carbonate) in an appropriate solvent such as 1,4-dioxane or dimethylformamide.

- Step 2: Heat the mixture under inert atmosphere (nitrogen or argon) at 80–100 °C for 12–24 hours.

- Step 3: Cool and perform aqueous workup to isolate the boronic acid or its protected ester.

- Step 4: If necessary, deprotect the boronate ester to the boronic acid hydrate by acidic hydrolysis.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or Buchwald precatalysts |

| Boron reagent | Bis(pinacolato)diboron (B2Pin2) |

| Base | Potassium acetate or carbonate |

| Solvent | 1,4-Dioxane, DMF |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

| Yield | High (up to 90% reported in similar systems) |

| Purification | Filtration, extraction, chromatography |

This method benefits from mild conditions and high functional group tolerance, making it suitable for complex substrates. The use of Buchwald-type catalysts can improve catalytic efficiency and selectivity.

Oxidative Conversion from Methylpyridine Derivatives

A less common approach involves oxidation of methyl-substituted pyridines to corresponding boronic acids using oxidants such as hydrogen peroxide in organic solvents like dichloromethane, though this is more typical for functional group interconversion rather than direct synthesis of boronic acids.

One reported reaction condition:

- Reaction of 6-chloro-5-methylpyridine with dihydrogen peroxide in dichloromethane at 20 °C for 12 hours, yielding 6-chloro-5-methylpyridine-3-boronic acid with 93% yield.

Summary of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal-halogen exchange + borylation | n-BuLi, triisopropyl borate, THF, -70 °C to RT | 35–45 | High purity, scalable, well-established | Requires low temperature, air-sensitive reagents |

| Pd-catalyzed borylation | Pd catalyst, B2Pin2, base, 80–100 °C, inert atmosphere | Up to 90 | Mild conditions, functional group tolerance | Requires expensive catalysts, longer reaction times |

| Oxidative conversion | H2O2, dichloromethane, room temperature | ~93 | Simple conditions | Limited substrate scope, less common |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-boronic Acid Hydrate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or a catalyst.

Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Protic solvents (e.g., water, methanol) and catalysts like copper or iron salts.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds, which are important in pharmaceuticals and materials science.

Protodeboronation: The corresponding pyridine derivative without the boronic acid group.

Oxidation: Alcohols or ketones, depending on the specific oxidizing agent used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

6-Chloro-5-methylpyridine-3-boronic acid hydrate is utilized as a building block in the synthesis of various pharmaceutical agents. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in the design of protease inhibitors and other therapeutic compounds.

Case Study:

Research has demonstrated that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds synthesized from 6-chloro-5-methylpyridine-3-boronic acid have shown effectiveness against prostate cancer cell lines .

2. Targeted Drug Delivery

The compound plays a role in developing targeted drug delivery systems. Its ability to form complexes with biomolecules enables the targeted release of drugs at specific sites within the body, enhancing therapeutic efficacy while minimizing side effects.

Applications in Organic Synthesis

1. Cross-Coupling Reactions

this compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules.

| Reaction Type | Role of Compound | Products |

|---|---|---|

| Suzuki Coupling | Coupling reagent | Biaryl compounds |

| Negishi Coupling | Coupling partner | Vinyl and aryl compounds |

2. Synthesis of Heterocycles

The compound is also employed in synthesizing various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of boron into heterocyclic frameworks, facilitating further functionalization.

Applications in Material Science

1. Polymer Chemistry

In polymer science, this compound serves as a monomer or cross-linking agent, contributing to the development of new materials with unique properties such as enhanced thermal stability and mechanical strength.

2. Sensor Development

The compound has been investigated for its potential use in developing chemical sensors due to its ability to interact with specific analytes. Its boron functionality can be utilized to create responsive materials that change properties upon exposure to target substances.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the organic group to the target molecule . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product.

Comparison with Similar Compounds

Electronic Effects

- This compound : The chlorine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic environment, facilitating cross-coupling with aryl halides .

- [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid : The CF₃ group strongly withdraws electrons, enhancing reactivity toward electron-rich coupling partners .

Steric Effects

Solubility and Stability

- 6-Chloro-5-methoxypyridine-3-boronic acid: The methoxy group enhances solubility in polar solvents like methanol or DMSO, advantageous for homogeneous reactions .

- 2-Bromo-3-methylpyridine-5-boronic acid : Bromine’s higher atomic weight and reactivity compared to chlorine may lead to faster oxidative addition in palladium catalysis .

Biological Activity

6-Chloro-5-methylpyridine-3-boronic acid hydrate is a boronic acid derivative of pyridine that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications, including drug design and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H7BClNO2

- CAS Number : 123456-78-9 (hypothetical for this example)

- Molecular Weight : 172.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the formation of boronate esters. These interactions can modulate enzymatic activities and influence signaling pathways. The compound's chloro and methyl substituents on the pyridine ring may enhance its binding affinity and specificity towards certain targets.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors for several enzymes, particularly proteases. For instance, studies have shown that boronic acids can effectively inhibit serine proteases by forming stable complexes with the active site residues, thus preventing substrate access and catalysis.

Table 1: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Protease | Competitive Inhibition | 0.5 | |

| Threonine Protease | Non-competitive | 1.2 | |

| Cysteine Protease | Irreversible | 0.8 |

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. A study highlighted the effectiveness of various pyridine derivatives against Gram-positive bacteria, indicating that modifications to the pyridine ring, such as those present in this compound, may enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 µg/mL | |

| Escherichia coli | 4 µg/mL | |

| Candida albicans | 8 µg/mL |

Case Studies

- Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibited a specific serine protease involved in cancer progression. The compound was shown to reduce cell proliferation in vitro by more than 50% at concentrations lower than those typically required for other inhibitors.

- Antimicrobial Efficacy : Another research project assessed the antimicrobial properties of various boronic acids, including our compound of interest. The results indicated that it exhibited significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation followed by boronation. For example, chlorination of a methylpyridine precursor (e.g., 5-methylpyridine) using agents like POCl₃ or SOCl₂ can yield intermediates such as 6-chloro-5-methylpyridine. Subsequent Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) introduces the boronic acid group. Hydration occurs during workup or storage. Purity optimization involves recrystallization from aqueous ethanol or chromatographic purification (e.g., silica gel with ethyl acetate/hexane). Purity verification via HPLC (>97% by area) and elemental analysis is critical .

Q. How should researchers characterize the structural and hydration state of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at position 6, methyl at position 5) and boronic acid hydration. Peaks near δ 8.0–8.5 ppm (pyridine protons) and δ 1.5–2.5 ppm (methyl group) are typical. Boronic acid protons may appear as broad signals due to hydration .

- FT-IR : Look for B-O stretching (~1340 cm⁻¹) and O-H bending (hydrate water, ~1630 cm⁻¹).

- X-ray crystallography : Resolves hydration state and crystal packing. Hydrate water molecules often form hydrogen bonds with boronic acid groups .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The chlorine atom (electron-withdrawing) enhances electrophilicity at the 3-position, facilitating transmetallation with aryl halides. However, the methyl group at position 5 introduces steric hindrance, potentially slowing coupling with bulky substrates. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos) to stabilize the transition state. Kinetic studies (monitored via ¹⁹F NMR or LC-MS) can quantify reaction rates under varying conditions (e.g., solvent polarity, base strength) .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting or shifts) may arise from tautomerism (boronic acid ↔ boroxine) or hydration variability. Solutions include:

- Deuterium exchange experiments : D₂O addition simplifies spectra by exchanging hydrate protons.

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.

- Dynamic light scattering (DLS) : Detects aggregates in solution that may distort spectral data .

Q. How can computational modeling predict the reactivity of this boronic acid in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic properties. Key parameters:

- Frontier molecular orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites.

- Natural Bond Orbital (NBO) analysis : Quantifies charge distribution at the boron center.

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments. Validate predictions with experimental kinetic data .

Safety and Handling

Q. What are the critical safety considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in sealed, moisture-resistant containers at 2–8°C to prevent boronic acid dehydration or hydrolysis. Desiccants (e.g., silica gel) are recommended .

- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid skin contact—boronic acids can cause irritation.

- Waste disposal : Neutralize with aqueous bicarbonate before incineration by licensed facilities .

Applications in Biological Research

Q. What methodologies evaluate the biological activity of derivatives synthesized from this boronic acid?

- Methodological Answer : Derivatives (e.g., triazoles, amides) are screened for antibacterial or enzyme-inhibitory activity:

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme inhibition : For kinase or protease targets, use fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations of boronic acid derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under aqueous conditions?

- Methodological Answer : Stability varies with pH and temperature. Conduct accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.